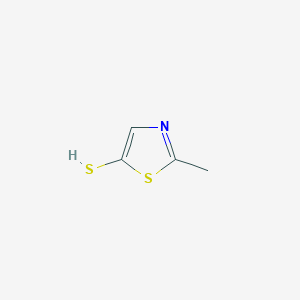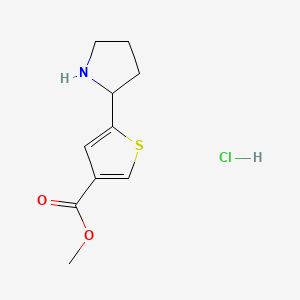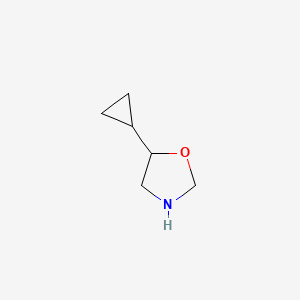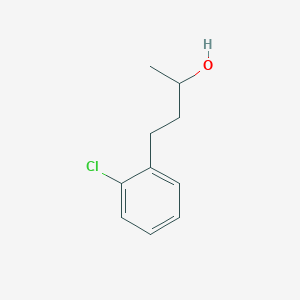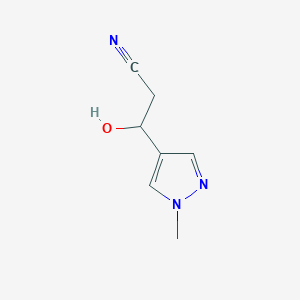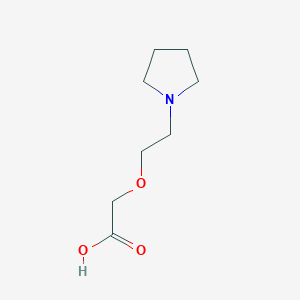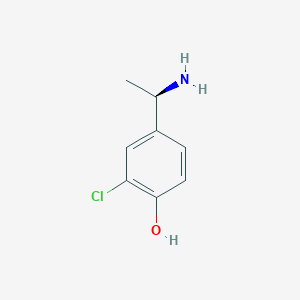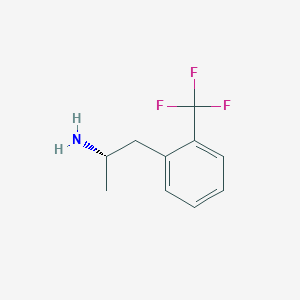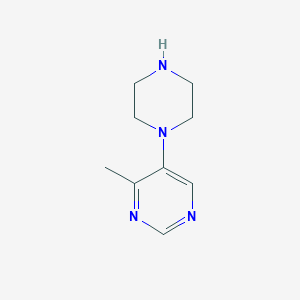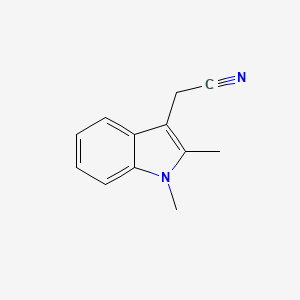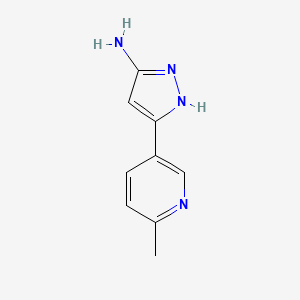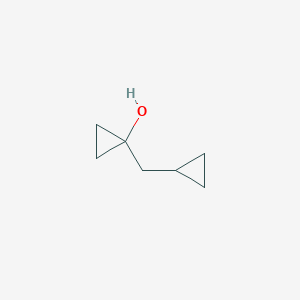
1-(2-(Trifluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]propan-2-one typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propan-2-one structure. Common synthetic routes include:
Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethoxy-substituted aromatic compound with a suitable precursor to form the desired product.
Radical Trifluoromethylation: This method employs radical intermediates to introduce the trifluoromethoxy group onto the aromatic ring.
Nucleophilic and Electrophilic Trifluoromethylation: These reactions utilize nucleophilic or electrophilic reagents to achieve the trifluoromethylation of the aromatic ring.
Industrial Production Methods: Industrial production of 1-[2-(trifluoromethoxy)phenyl]propan-2-one often involves large-scale implementation of the aforementioned synthetic routes, optimized for yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, secondary alcohols, and various substituted aromatic compounds .
科学的研究の応用
1-[2-(Trifluoromethoxy)phenyl]propan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and cellular signaling pathways .
類似化合物との比較
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
Uniqueness: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
1-[2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5H,6H2,1H3 |
InChIキー |
CASHVSIYNUQQJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC=CC=C1OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


